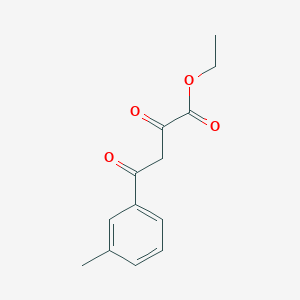

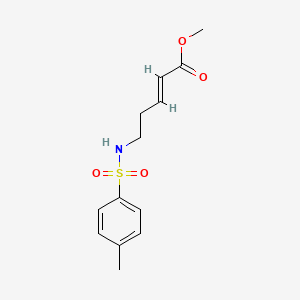

![molecular formula C19H22FN7O B2562403 1-(4-(3-(4-氟苯基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)哌嗪-1-基)-2,2-二甲基丙-1-酮 CAS No. 920385-34-8](/img/structure/B2562403.png)

1-(4-(3-(4-氟苯基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)哌嗪-1-基)-2,2-二甲基丙-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

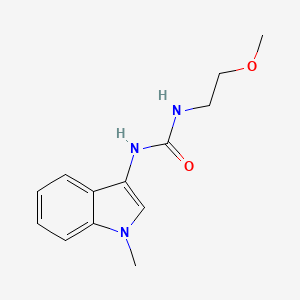

The compound “1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one” is a complex organic molecule. It is related to a class of compounds known as pyrazolo[3,4-d]pyrimidines . These compounds are of interest in the field of medicinal chemistry due to their potential biological activities .

Synthesis Analysis

The synthesis of related compounds involves a three-step reaction sequence. An atom-economical, one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) has been performed for the synthesis of alicyclic derivatives . The reaction was also performed using enantiomeric starting materials leading to enantiomeric quinazolinotriazolobenzodiazepine with an ee of 95% .Molecular Structure Analysis

The molecular structure of this compound is likely complex, given its multiple ring systems and functional groups. The stereochemistry and relative configurations of the synthesized compounds were determined by 1D and 2D NMR spectroscopy and X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound likely involve a series of steps, including the formation of amide, amine, carbonyl, azide, and alkyne reactive centers .科学研究应用

Anticancer Activity

1,2,4-triazolo[3,4-b][1,3,4]thiadiazines have shown promising anticancer potential. Researchers have synthesized analogs of this scaffold and evaluated their activity against cancer cell lines. These compounds exhibit cytotoxic effects, making them valuable candidates for further investigation in cancer therapy .

Antimicrobial Properties

The same compound has demonstrated antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli. Its ability to inhibit bacterial growth makes it relevant for combating infections .

Analgesic and Anti-Inflammatory Effects

Triazolothiadiazine derivatives have been explored for their analgesic and anti-inflammatory properties. These compounds may modulate pain pathways and reduce inflammation, potentially offering relief from pain-related conditions .

Antioxidant Potential

Certain 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines exhibit antioxidant activity. Their ability to scavenge free radicals could contribute to protecting cells from oxidative damage .

Antiviral Applications

Triazolothiadiazines have been investigated as potential antiviral agents. Their interactions with viral proteins or enzymes may inhibit viral replication, making them relevant in antiviral drug development .

Enzyme Inhibitors

This compound class shows promise as enzyme inhibitors. Examples include carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors. These enzymes play crucial roles in various physiological processes, and inhibiting them can have therapeutic implications .

Antitubercular Agents

Triazolothiadiazines have also been explored for their potential in treating tuberculosis. Their antimycobacterial activity suggests a role in combating this infectious disease .

Structure–Activity Relationship (SAR) Insights

Understanding the SAR of biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines is essential for drug design. Researchers have conducted in silico pharmacokinetic and molecular modeling studies to gain insights into their interactions with target receptors .

作用机制

未来方向

属性

IUPAC Name |

1-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2,2-dimethylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN7O/c1-19(2,3)18(28)26-10-8-25(9-11-26)16-15-17(22-12-21-16)27(24-23-15)14-6-4-13(20)5-7-14/h4-7,12H,8-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZUYBFJIOIQUBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

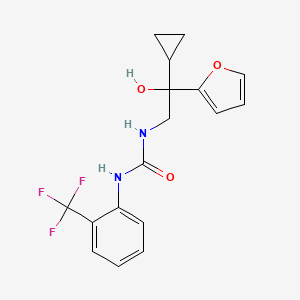

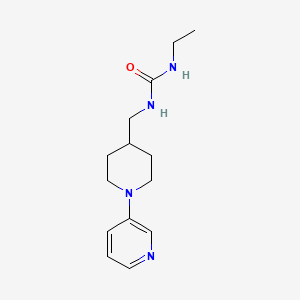

![2-[(2-benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B2562321.png)

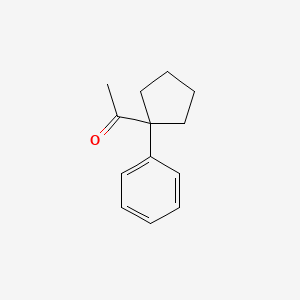

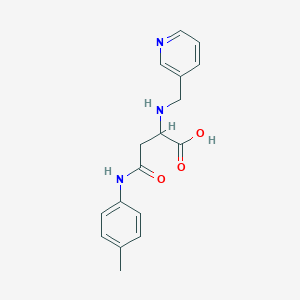

![(E)-3-(dimethylamino)-1-[4-(2-pyrimidinyloxy)phenyl]-2-propen-1-one](/img/structure/B2562324.png)

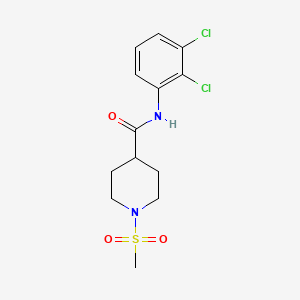

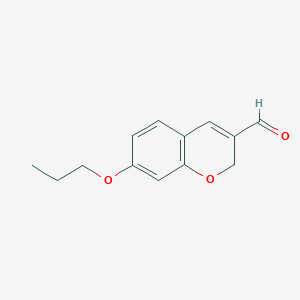

![(1S,4R,5R)-4-Fluorobicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B2562325.png)

![(2Z)-2-[(2-bromophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2562341.png)

![1-Phenyl-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2562343.png)